molecular formula C4H6O2S2 B1330304 1,3-Dithiolane-2-carboxylic acid CAS No. 5616-65-9

1,3-Dithiolane-2-carboxylic acid

Cat. No.: B1330304
CAS No.: 5616-65-9
M. Wt: 150.2 g/mol
InChI Key: DSOVOUOPKYLGID-UHFFFAOYSA-N
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Description

1,3-Dithiolane-2-carboxylic acid is an organosulfur compound characterized by a five-membered ring containing two sulfur atoms and a carboxylic acid group

Mechanism of Action

Target of Action:

1,3-Dithiolane-2-carboxylic acid (DTCA) likely interacts with specific molecular targets within cells. While detailed information on its primary targets is scarce, we can explore its potential interactions with enzymes or receptors. For instance, some studies suggest that inhibitory activity toward Thioredoxin Reductase 1 (TrxR1) is associated with DTCA. TrxR1 plays a crucial role in maintaining cellular redox balance by reducing thioredoxin, which protects cells from oxidative stress .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,3-Dithiolane-2-carboxylic acid can be synthesized through the reaction of carbonyl compounds with 1,2-ethanedithiol in the presence of a Brönsted or Lewis acid catalyst . The reaction typically involves the formation of a thioacetal intermediate, which is then oxidized to yield the desired product. Common catalysts used in this process include yttrium triflate and tungstophosphoric acid .

Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of efficient and reusable catalysts, such as copper bis(dodecyl sulfate), has been reported to enhance the yield and selectivity of the reaction .

Chemical Reactions Analysis

Types of Reactions: 1,3-Dithiolane-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, osmium tetroxide.

    Reduction: Hydrogen gas with nickel or rhodium catalysts, lithium aluminum hydride.

    Substitution: Organolithium reagents, Grignard reagents.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols, thioethers.

    Substitution: Various organosulfur compounds.

Comparison with Similar Compounds

Properties

IUPAC Name

1,3-dithiolane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6O2S2/c5-3(6)4-7-1-2-8-4/h4H,1-2H2,(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSOVOUOPKYLGID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(S1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30287867
Record name 1,3-Dithiolane-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30287867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5616-65-9
Record name 5616-65-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52972
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,3-Dithiolane-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30287867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are some of the common applications of 1,3-Dithiolane-2-carboxylic acid and its derivatives in organic synthesis?

A1: this compound and its alkyl esters serve as valuable reagents in organic synthesis. They act as α-keto equivalents, meaning they can be readily converted into compounds containing a carbonyl group. This property stems from the ability of the dithiolane group to protect the carbonyl group until a later stage in the synthesis. []

  • Thioketene and α-oxo dithioester precursor: this compound derivatives can be transformed into thioketenes and α-oxo dithioesters, versatile intermediates in organic synthesis. []

Q2: How are this compound and its esters typically prepared?

A2: The preparation methods depend on the specific derivative desired:

  • Thioacetalization of glyoxylic acid monohydrate: Reacting glyoxylic acid monohydrate with the appropriate 1,2-dithiol (e.g., 1,2-ethanedithiol for this compound) can form the thioacetal acid. []
  • Reaction with 2,2-dichloroacetic acid: The corresponding 1,2-dithiol (or its alkali metal salt) can be reacted with 2,2-dichloroacetic acid (or its diethyl ester), leading to the formation of the desired this compound derivative. This reaction can be performed directly or under phase-transfer conditions using a catalyst like Aliquat 336. []
  • Acid-catalyzed esterification: The acids can be converted to their corresponding esters via acid-catalyzed esterification with the desired alcohol. []

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